Ácido 2-((2-((2-clorobencil)amino)-2-oxoethyl)sulfonil)acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

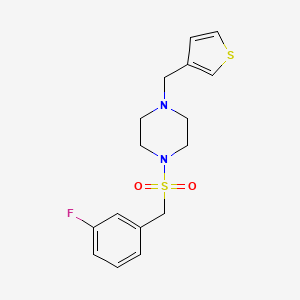

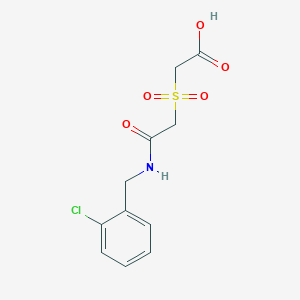

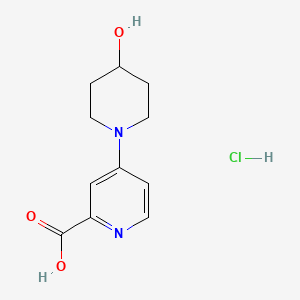

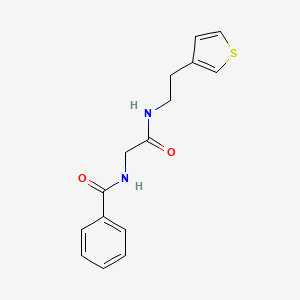

“2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid” is a chemical compound with the empirical formula C11H12ClNO3S . It is an organic building block used by early discovery researchers .

Molecular Structure Analysis

The molecular weight of this compound is 273.74 . The SMILES string representation is OC(=O)CSCC(=O)NCc1ccccc1Cl . The InChI key is MWFKAGWQAPBSSY-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that benzylic compounds often undergo reactions at the benzylic position .Physical And Chemical Properties Analysis

This compound has a molecular weight of 305.735 and a density of 1.5±0.1 g/cm3 . Its boiling point is 673.3±55.0 °C at 760 mmHg . Unfortunately, the melting point is not available . The flash point is 361.0±31.5 °C .Mecanismo De Acción

2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid has been found to interact with cell membranes and proteins, allowing for the uptake of drugs and genes into cells. 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid has also been found to be able to modify the cell membrane, allowing for the efficient delivery of drugs and genes to target cells.

Biochemical and Physiological Effects

2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid has been found to have a wide range of biochemical and physiological effects. It has been found to be effective in modulating the expression of genes and proteins, as well as modulating the activity of enzymes. Additionally, 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid has been found to be effective in modulating the activity of ion channels and transporters, allowing for the efficient delivery of drugs and genes to target cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid has several advantages for laboratory experiments. It is a non-toxic compound that is water-soluble and relatively easy to synthesize. Additionally, it can be used to efficiently deliver drugs and genes to target cells. However, there are some limitations to using 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid in laboratory experiments. It is a relatively new compound, and its effects on biochemical and physiological processes are still being studied. Additionally, it is not always easy to scale up the synthesis of 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid for larger experiments.

Direcciones Futuras

There are several potential future directions for the study of 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid. One potential direction is to further study the effects of 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid on biochemical and physiological processes, such as gene expression, protein activity, and ion channel and transporter activity. Additionally, further research could be done to explore the potential of 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid as a drug delivery system. Additionally, further research could be done to explore the potential of 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid as a gene delivery vector. Finally, further research could be done to explore the potential of 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid as a therapeutic agent, such as for the treatment of cancer or other diseases.

Métodos De Síntesis

2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid can be synthesized by the reaction of 2-chlorobenzyl amine with 2-oxoethyl sulfonyl chloride in the presence of a base such as sodium carbonate. The reaction produces a colorless solution of 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid in water. The reaction is relatively simple and can be scaled up to produce larger quantities of 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid.

Aplicaciones Científicas De Investigación

- Reacciones en la Posición Bencílica: La posición bencílica puede sufrir sustitución nucleofílica (SN1 o SN2), bromación por radicales libres y reacciones de oxidación . Los investigadores han explorado su reactividad para diseñar nuevas moléculas y candidatos a fármacos.

Síntesis Orgánica y Química Medicinal

Precursor de Ácido Toluene Sulfonil (TSA)

Propiedades

IUPAC Name |

2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfonylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO5S/c12-9-4-2-1-3-8(9)5-13-10(14)6-19(17,18)7-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUVYSJJCDGUFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CS(=O)(=O)CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2572399.png)

![4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2572400.png)

![Benzo[b]thiophene-2-sulfonamide, 5-chloro-](/img/structure/B2572405.png)

![4-bromo-N-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2572411.png)